(4-Chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Protodeboronation of pinacol boronic esters has also been reported, which is a valuable but not well-developed transformation .Scientific Research Applications
Potential Herbicidal Applications Chlorohydroxybenzenesulfonyl derivatives, including compounds related to 4-chloro-3,5-dimethylphenyl benzenesulfonate, have been explored for their potential use as herbicides. Their infrared and nuclear magnetic resonance (NMR) spectral characteristics were also studied (R. Cremlyn & T. Cronje, 1979).
Chemical Reactions and Transformations This compound participates in oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid. It reacts with aromatic nitro compounds leading to various complex chemical transformations (R. Austin & J. Ridd, 1994).
Coordination Polymer Synthesis It has been used in synthesizing coordination polymers like Phenylbismuth bis(2,5-dimethylbenzenesulfonate), which was structurally characterized to understand its chemical properties (V. Sharutin & O. Sharutina, 2014).
Solvatochromism and Tautomerism in Spectral Analysis The compound has applications in studying solvatochromism and tautomerism in UV–VIS spectra of arylhydrazones of β-diketones, aiding in understanding the effects of solvent polarity and substituents on molecular structure (W. Kuźnik et al., 2012).
Environmental Degradation Studies It has been involved in studies exploring the degradation of similar compounds in water treatment processes, focusing on kinetics, mechanisms, and toxicity evolution (Wei Li et al., 2020).
Catalysis in Chemical Reactions This compound has been part of studies in catalysis, particularly in azo coupling reactions, contributing to understanding the relationship between structure and catalytic activity (H. Iwamoto et al., 1993).
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-6-22-16-9-12(3)17(10-11(16)2)24(20,21)23-15-7-13(4)18(19)14(5)8-15/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTUUAIHHVGCLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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